(3-Chloro-4-propan-2-yloxyphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVXSFWBBUOXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Propan 2 Yloxyphenyl Methanol
Retrosynthetic Analysis and Strategic Disconnections for the (3-Chloro-4-propan-2-yloxyphenyl)methanol Scaffold
A retrosynthetic analysis of this compound reveals several viable disconnection points, suggesting various synthetic routes from readily available starting materials. The primary disconnections are centered around the three key functional groups attached to the phenyl ring: the hydroxymethyl group, the propan-2-yloxy (isopropoxy) group, and the chloro group.
Primary Disconnections:
C-O (Ether) Bond Disconnection: This is a common and logical disconnection, breaking the ether linkage. This leads back to a chlorophenol derivative, specifically 3-chloro-4-hydroxybenzyl alcohol, and an isopropyl halide (e.g., 2-bromopropane). This approach utilizes the well-established Williamson ether synthesis.
C-C (Hydroxymethyl) Bond Disconnection: This disconnection focuses on the formation of the benzyl (B1604629) alcohol moiety. This can be viewed as the reduction of a corresponding aldehyde or carboxylic acid. Therefore, precursors such as 3-chloro-4-isopropoxybenzaldehyde (B1608641) or 3-chloro-4-isopropoxybenzoic acid are key intermediates in this strategy.
C-Cl (Chloro) Bond Disconnection: This involves the introduction of the chlorine atom onto the aromatic ring. This suggests a precursor such as 4-isopropoxybenzyl alcohol, which would undergo a regioselective chlorination reaction.
Based on these disconnections, a convergent synthesis can be designed, starting from simpler, commercially available precursors. A plausible and efficient strategy would involve the synthesis of a key intermediate, such as 3-chloro-4-hydroxybenzaldehyde (B1581250), followed by etherification and subsequent reduction.
Development and Optimization of Synthetic Pathways to this compound
The development of a synthetic pathway for this compound hinges on the strategic selection and optimization of reactions for each key transformation.
Carbon-Carbon Bond Formation Strategies in the Phenol Ring Functionalization
While direct C-C bond formation to install the hydroxymethyl group is less common, the introduction of a one-carbon unit in a higher oxidation state (formyl or carboxyl group) is a critical step. These groups can then be reduced to the desired benzyl alcohol.
One common method for introducing a formyl group onto a phenol is the Reimer-Tiemann reaction . However, for a substituted phenol, this reaction can lead to a mixture of ortho and para isomers, posing regioselectivity challenges.
A more controlled approach involves the formylation of a protected phenol or the direct synthesis of a substituted benzaldehyde (B42025). For instance, starting with 4-hydroxybenzaldehyde (B117250), a two-step sequence of chlorination followed by etherification of the hydroxyl group can be employed. Alternatively, beginning with 4-isopropoxybenzaldehyde, a regioselective chlorination can be performed.
The following table outlines potential starting materials and the necessary transformations to introduce the required carbon functionality:
| Starting Material | Key Transformation(s) | Resulting Intermediate |
| 4-Hydroxybenzaldehyde | Chlorination | 3-Chloro-4-hydroxybenzaldehyde |
| 4-Isopropoxybenzaldehyde | Chlorination | 3-Chloro-4-isopropoxybenzaldehyde |
| 4-Hydroxybenzoic acid | Chlorination | 3-Chloro-4-hydroxybenzoic acid |
Ethereal Linkage Synthesis via Williamson Etherification or Analogous Reactions
The formation of the propan-2-yloxy ether linkage is effectively achieved through the Williamson ether synthesis . This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.org In the context of synthesizing this compound, a suitable precursor is a phenol, such as 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxybenzoic acid.
The general reaction is as follows:
Deprotonation of the Phenol: The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)), to form the more nucleophilic phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide then reacts with an isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane, to form the ether.
The reaction conditions for the Williamson ether synthesis can be optimized by varying the base, solvent, and temperature to maximize the yield and minimize side reactions.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |
| 3-Chloro-4-hydroxybenzaldehyde | 2-Bromopropane | K(_2)CO(_3) | DMF | 80°C, overnight |
| 3-Chloro-4-hydroxybenzoic acid | 2-Iodopropane | NaOH | Ethanol (B145695)/Water | Reflux |
Selective Reduction Protocols for Aryl Carboxylic Acid or Aldehyde Precursors to the Benzyl Alcohol Moiety
The final step in many synthetic routes to this compound is the selective reduction of a carbonyl group (either an aldehyde or a carboxylic acid) to a primary alcohol.
Reduction of Aldehydes:
The reduction of an aldehyde, such as 3-chloro-4-isopropoxybenzaldehyde, to the corresponding benzyl alcohol is a straightforward transformation. Several reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH(_4)) being a common and mild choice.
Reduction of Carboxylic Acids:
If the precursor is a carboxylic acid, like 3-chloro-4-isopropoxybenzoic acid, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH(_4)) is highly effective for this transformation. However, due to its high reactivity, it requires anhydrous conditions and careful handling. An alternative is the use of borane (BH(_3)), often in the form of a complex with tetrahydrofuran (BH(_3)-THF).
The following table compares common reducing agents for these transformations:
| Precursor | Reducing Agent | Solvent | Conditions | Product |
| 3-Chloro-4-isopropoxybenzaldehyde | Sodium Borohydride (NaBH(_4)) | Methanol (B129727)/Ethanol | 0°C to room temp. | This compound |
| 3-Chloro-4-isopropoxybenzoic acid | Lithium Aluminum Hydride (LiAlH(_4)) | Anhydrous THF | 0°C to reflux | This compound |
| 3-Chloro-4-isopropoxybenzoic acid | Borane-THF complex (BH(_3)-THF) | THF | Room temp. to reflux | This compound |
Halogenation Strategies for Controlled Chlorine Introduction on the Aromatic Ring
The introduction of a chlorine atom onto the aromatic ring requires an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is directed by the existing substituents on the ring. In a precursor like 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid, the isopropoxy group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied, chlorination is expected to occur at one of the ortho positions.
The presence of the electron-withdrawing aldehyde or carboxylic acid group will influence the regioselectivity. The isopropoxy group's directing effect is generally dominant, leading to chlorination at the position ortho to it.
Common chlorinating agents for this type of reaction include:
Chlorine gas (Cl(_2)) with a Lewis acid catalyst (e.g., FeCl(_3) or AlCl(_3)).
Sulfuryl chloride (SO(_2)Cl(_2)) , which can be used with or without a catalyst.
N-Chlorosuccinimide (NCS) , a milder chlorinating agent, often used with an acid catalyst.
The choice of chlorinating agent and reaction conditions can be optimized to achieve high regioselectivity and yield.
Regioselectivity and Stereoselectivity Considerations in this compound Synthesis
Regioselectivity:
The main regiochemical challenge in the synthesis of this compound lies in the chlorination step. As mentioned previously, the powerful ortho-, para-directing effect of the alkoxy group (isopropoxy) is the dominant factor. In a substrate such as 4-isopropoxybenzaldehyde, the isopropoxy group directs electrophilic attack to the positions ortho to it (positions 3 and 5). The aldehyde group is a meta-directing and deactivating group. Therefore, the position ortho to the isopropoxy group and meta to the aldehyde group (position 3) is the most likely site for chlorination. This convergence of directing effects generally leads to good regioselectivity for the desired 3-chloro isomer.
Stereoselectivity:
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.
Chemical Reactivity and Transformation Studies of 3 Chloro 4 Propan 2 Yloxyphenyl Methanol
Reactivity of the Benzyl (B1604629) Alcohol Functionality
The benzyl alcohol group is a primary site of reactivity in (3-Chloro-4-propan-2-yloxyphenyl)methanol. The hydroxyl (-OH) group and the adjacent benzylic carbon are susceptible to various transformations, including oxidation, etherification, esterification, and substitution reactions.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-chloro-4-isopropoxybenzaldehyde (B1608641), or further oxidized to the carboxylic acid, 3-chloro-4-isopropoxybenzoic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). These reactions are generally performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. The oxidation to 3-chloro-4-isopropoxybenzaldehyde is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the benzyl alcohol directly to the corresponding carboxylic acid. This transformation involves the formation of the aldehyde as an intermediate, which is then rapidly oxidized under the reaction conditions.
| Starting Material | Product | Reagent/Conditions |
| This compound | 3-Chloro-4-isopropoxybenzaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) |
| This compound | 3-Chloro-4-isopropoxybenzoic acid | Potassium permanganate (KMnO4), heat |
Etherification and Esterification Reactions of the Hydroxyl Group
The hydroxyl group of the benzyl alcohol functionality can undergo etherification to form benzyl ethers. This reaction typically involves deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis).
Esterification, the formation of a benzyl ester, can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). This reaction is often catalyzed by an acid.
| Reaction Type | Reactants | Product |
| Etherification | This compound + Alkyl Halide (e.g., CH3I) in the presence of a base (e.g., NaH) | 1-(chloromethyl)-2-isopropoxy-4-(methoxymethyl)benzene |
| Esterification | This compound + Acyl Chloride (e.g., CH3COCl) in the presence of a base (e.g., Pyridine) | (3-chloro-4-isopropoxyphenyl)methyl acetate |
Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group of a benzyl alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. nih.gov For instance, treatment with a hydrohalic acid (like HCl or HBr) can lead to the formation of the corresponding benzyl halide, (3-chloro-4-isopropoxybenzyl) chloride. nih.govresearchgate.net This transformation proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by attack of the halide nucleophile. nih.gov
Reactions Involving the Isopropoxy Ether Group
The isopropoxy group is an alkyl aryl ether linkage, which is generally stable.
Stability and Cleavage Studies of the Alkyl Aryl Ether Bond
Alkyl aryl ethers are known for their chemical stability. Cleavage of the ether bond in this compound requires harsh reaction conditions. Typically, strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are used to cleave the ether linkage. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less sterically hindered alkyl group (in this case, the isopropyl group), resulting in 3-chloro-4-hydroxyphenyl)methanol and 2-iodopropane.
Transformations of the Chlorophenyl Moiety
The chlorophenyl moiety consists of a benzene (B151609) ring substituted with a chlorine atom. The reactivity of this part of the molecule is centered around the aromatic ring and the carbon-chlorine bond. The directing effects of the substituents on the ring (chloro, isopropoxy, and hydroxymethyl groups) will influence the position of any further electrophilic aromatic substitution reactions. However, the existing electron-donating groups (isopropoxy and hydroxymethyl) and the electron-withdrawing chloro group make the prediction of regioselectivity complex. The carbon-chlorine bond is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under specific catalytic conditions (e.g., Buchwald-Hartwig amination).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Chloride Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov However, the reactivity of aryl chlorides in these transformations can be challenging compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. nih.gov The success of such couplings for this compound would depend heavily on the choice of catalyst, ligand, and reaction conditions to overcome the higher activation energy of the oxidative addition step. The presence of both an electron-donating isopropoxy group and a weakly donating hydroxymethyl group makes the aryl chloride electron-rich, further increasing the difficulty of oxidative addition. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species. wikipedia.org For a substrate like this compound, highly active catalyst systems are required. These typically involve bulky, electron-rich phosphine (B1218219) ligands that promote the formation of the active Pd(0) species and facilitate the oxidative addition step. organic-chemistry.org
Hypothetical Suzuki-Miyaura Reaction Data
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 75 |
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. For electron-rich aryl chlorides, phosphine-free catalyst systems or those with specialized ligands are often necessary to achieve good yields. organic-chemistry.org The reaction with this compound would likely require higher temperatures and carefully selected conditions to favor the desired product over side reactions.
Hypothetical Heck Reaction Data
| Entry | Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 130 | 78 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | TBAB | NaOAc | DMAc | 140 | 72 |
| 3 | 4-Vinylpyridine | Herrmann's Catalyst (1) | - | K₂CO₃ | NMP | 120 | 81 |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Copper-free conditions have also been developed. The coupling of aryl chlorides in Sonogashira reactions is a well-established but often challenging transformation that requires robust catalytic systems capable of activating the strong C-Cl bond. nih.gov
Hypothetical Sonogashira Coupling Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 90 | 82 |
| 2 | 1-Octyne | Pd(OAc)₂ (3) | CuI (5) | Piperidine | DMF | 100 | 76 |
| 3 | Trimethylsilylacetylene | Pd/C (5) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 70 |
Nucleophilic Aromatic Substitution Potential on the Chlorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as chloride, on an aromatic ring with a nucleophile. fishersci.co.uk This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The aromatic ring of this compound is substituted with electron-donating groups (isopropoxy and hydroxymethyl), which destabilize the anionic Meisenheimer intermediate required for an SNAr reaction. youtube.com Therefore, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. For a reaction to occur, very harsh conditions (high temperature and pressure) or the use of a very strong nucleophile would likely be necessary. The electronic properties of the substrate are not favorable for this type of transformation. However, related structures have been shown to undergo SNAr reactions under specific conditions, suggesting that with a suitable nucleophile and reaction setup, substitution might be achievable. acs.org
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov For this compound to participate in such reactions, it would typically first be transformed into a more reactive intermediate.
A plausible approach involves the oxidation of the primary alcohol to the corresponding aldehyde, (3-chloro-4-propan-2-yloxyphenyl)carbaldehyde. This aldehyde could then serve as a key carbonyl component in various well-known MCRs. For instance, it could be utilized in the Ugi four-component reaction, which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. organic-chemistry.org
Hypothetical Ugi Four-Component Reaction
| Aldehyde Component | Amine | Isocyanide | Carboxylic Acid | Solvent | Product |
| (3-chloro-4-propan-2-yloxyphenyl)carbaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic acid | Methanol (B129727) | N-benzyl-N-(tert-butylcarbamoyl)-2-(3-chloro-4-propan-2-yloxyphenyl)acetamide |
Similarly, the derived aldehyde could participate in other MCRs such as the Passerini reaction (aldehyde, isocyanide, carboxylic acid) or the Biginelli reaction (aldehyde, β-ketoester, urea) to generate diverse and complex molecular architectures. organic-chemistry.org This highlights the potential of this compound as a building block in diversity-oriented synthesis following an initial functional group transformation.
Derivatives and Analogues of 3 Chloro 4 Propan 2 Yloxyphenyl Methanol: Synthesis and Advanced Characterization
Design Principles for Novel (3-Chloro-4-propan-2-yloxyphenyl)methanol Analogues
The design of novel analogues of this compound is predicated on a systematic exploration of its chemical space to modulate its physicochemical and potential biological properties. Key design principles revolve around the strategic modification of its three primary functional domains: the isopropyl group, the benzyl (B1604629) alcohol moiety, and the substituents on the chlorophenyl ring.
The rationale for these modifications is often guided by established structure-activity relationship (SAR) studies on related pharmacophores. For instance, in the context of medicinal chemistry, altering the size, lipophilicity, and hydrogen-bonding capacity of the molecule can significantly impact its interaction with biological targets. The isopropyl group, for example, can be replaced with other alkyl or cycloalkyl groups to probe the steric and hydrophobic requirements of a putative binding pocket. Similarly, the benzyl alcohol can be derivatized to introduce new functionalities or to act as a prodrug moiety.
Synthetic Strategies for Structural Diversification
The synthesis of a diverse library of this compound analogues necessitates a robust and flexible synthetic toolkit. The modular nature of the parent compound allows for a variety of synthetic transformations to be employed for its diversification.
Modification of the Isopropyl Group
The isopropyloxy group is typically introduced via a Williamson ether synthesis, reacting 3-chloro-4-hydroxyphenyl)methanol or a protected precursor with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This strategy can be readily adapted to introduce a wide range of other alkoxy groups by simply varying the alkylating agent.
| Alkylating Agent | Resulting Ether Analogue |
| Ethyl iodide | (3-Chloro-4-ethoxyphenyl)methanol |
| Cyclopentyl bromide | (3-Chloro-4-cyclopentyloxyphenyl)methanol |
| Benzyl chloride | (3-Chloro-4-(benzyloxy)phenyl)methanol |
This table is interactive. You can sort and filter the data.
Alterations to the Benzyl Alcohol Moiety
The benzyl alcohol functionality is a versatile handle for a variety of chemical transformations. Oxidation of the alcohol to the corresponding aldehyde, (3-chloro-4-(isopropoxy)benzaldehyde), can be achieved using a range of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). This aldehyde can then serve as a precursor for the synthesis of imines, oximes, and other derivatives.
Furthermore, the hydroxyl group can be converted into other functional groups, such as ethers and esters, through standard synthetic protocols. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding benzyl ether, while acylation with an acid chloride or anhydride (B1165640) will produce the benzyl ester.
| Reagent | Resulting Functional Group | Analogue Name |
| Pyridinium chlorochromate (PCC) | Aldehyde | 3-Chloro-4-(isopropoxy)benzaldehyde |
| Methyl iodide / NaH | Methyl ether | 1-(Chloromethyl)-2-isopropoxy-4-methoxybenzene |
| Acetyl chloride / Pyridine | Acetate ester | (3-Chloro-4-(isopropoxy)phenyl)methyl acetate |
This table is interactive. You can sort and filter the data.
Substituent Effects on the Chlorophenyl Ring
The electronic and steric properties of the chlorophenyl ring can be systematically tuned by introducing additional substituents or by replacing the existing chlorine atom. The reactivity of the aromatic ring towards electrophilic aromatic substitution is influenced by the interplay of the directing effects of the existing chloro and isopropyloxy groups. The isopropyloxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group.
The introduction of a nitro group, for example, would be directed to the positions ortho to the isopropyloxy group. Subsequent reduction of the nitro group to an amine would then provide a handle for further functionalization, such as amide or sulfonamide formation.
Regioisomeric Studies of this compound Analogues
The synthesis of specific regioisomers of substituted benzyl alcohols is a critical aspect of understanding the impact of substituent positioning on the molecule's properties. The synthesis of this compound itself requires careful control of regioselectivity, often starting from a precursor where the substitution pattern is already established.
For example, starting from 2-chlorophenol, O-isopropylation followed by formylation (e.g., via the Vilsmeier-Haack reaction) would need to be controlled to achieve the desired 1,2,4-substitution pattern. The directing effects of the chloro and isopropyloxy groups would play a crucial role in the outcome of such a reaction.
A comparative study of the properties of different regioisomers, such as (2-chloro-4-isopropoxyphenyl)methanol or (4-chloro-3-isopropoxyphenyl)methanol, would provide valuable insights into the influence of the relative positions of the chloro and isopropyloxy groups on factors like acidity of the benzylic proton, reactivity, and conformation.
Application of Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Derivatives
The unambiguous characterization of novel derivatives of this compound relies on the application of a suite of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and connectivity of atoms in the synthesized analogues.
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the benzylic CH₂OH protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The coupling patterns and chemical shifts of the aromatic protons would be diagnostic of the 1,2,4-substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, and specific correlations can be used to confirm the substitution pattern.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ar-H | 7.2-7.4 (m) | 115-135 |
| CH₂OH | ~4.6 (s) | ~64 |
| OCH(CH₃)₂ | ~4.5 (septet) | ~71 |
| OCH(CH₃)₂ | ~1.3 (d) | ~22 |
This table is interactive. You can sort and filter the data. Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized analogues and for obtaining structural information through the analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, characteristic fragments would be expected from the loss of the hydroxyl group, the isopropyl group, and cleavage of the benzylic C-C bond. A prominent fragment would likely be the tropylium (B1234903) ion or a substituted tropylium ion, which is a common feature in the mass spectra of benzyl derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic portions, and C-O stretching vibrations.
By combining the data from these complementary techniques, the precise chemical structure of each newly synthesized derivative can be unequivocally established, which is a prerequisite for any further investigation of its properties and potential applications.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision allows for the differentiation between ions that have the same nominal mass but different elemental compositions.
For a derivative of this compound, HRMS would be employed to confirm its elemental composition. The theoretical exact mass of the parent compound, C10H13ClO2, is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O).
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 10 | 12.00000 | 120.00000 |
| Hydrogen (¹H) | 13 | 1.00783 | 13.10179 |
| Chlorine (³⁵Cl) | 1 | 34.96885 | 34.96885 |
| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |
| Total | 200.06046 |
An experimental HRMS measurement yielding an m/z value within a few parts per million (ppm) of the theoretical exact mass would provide strong evidence for the proposed molecular formula. For instance, an observed mass of 200.0602 would be well within the acceptable error margin, thus confirming the elemental composition of C10H13ClO2.
Furthermore, the isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak for chlorine-containing compounds (due to the presence of the ³⁷Cl isotope), would provide additional confirmation of the presence and number of chlorine atoms in the molecule. The expected ratio of the M to M+2 peak for a compound with one chlorine atom is approximately 3:1.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, advanced NMR techniques, such as 2D NMR and Solid-State NMR, are crucial for the complete structural elucidation of complex molecules like derivatives of this compound.
2D NMR Spectroscopy
Two-dimensional NMR experiments provide correlation data between different nuclei, which helps in assembling the molecular structure piece by piece.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons, allowing for the assignment of their relative positions on the benzene (B151609) ring. It would also show a correlation between the methine proton and the methyl protons of the propan-2-yloxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, simplifying the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for connecting different fragments of a molecule. For instance, it would show correlations from the benzylic methylene (B1212753) protons to the aromatic carbons, and from the protons of the propan-2-yloxy group to the oxygen-bearing aromatic carbon, thus confirming the connectivity of the substituent groups to the benzene ring.
Table 2: Predicted 2D NMR Correlations for this compound
| ¹H Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Aromatic H | Other Aromatic H's | Aromatic CH | Aromatic C, Benzylic C |
| Benzylic CH₂ | - | Benzylic CH₂ | Aromatic C |
| Isopropyl CH | Isopropyl CH₃ | Isopropyl CH | Aromatic C-O, Isopropyl C |
| Isopropyl CH₃ | Isopropyl CH | Isopropyl CH₃ | Isopropyl C |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. A NOESY spectrum could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between adjacent protons.
Solid-State NMR
For crystalline derivatives, Solid-State NMR (SSNMR) can provide valuable information about the structure and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra of solid samples, providing insights into the presence of different polymorphs or conformations in the crystal lattice.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of the molecular structure and stereochemistry.
For a crystalline derivative of this compound, X-ray crystallography would provide a wealth of structural information:
Absolute Configuration: In the case of chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.
Conformational Analysis: The solid-state conformation of the molecule can be precisely determined. This includes the orientation of the propan-2-yloxy group relative to the aromatic ring and the conformation of the benzyl alcohol moiety.
Intermolecular Interactions: The crystal packing arrangement reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and potentially halogen bonding involving the chlorine atom. These interactions are crucial for understanding the solid-state properties of the material.
Table 3: Representative Crystallographic Data for a Substituted Benzyl Alcohol Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.305 |
Note: The data in this table is hypothetical and serves as an example of the information obtained from an X-ray crystallography experiment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing intermolecular interactions.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands for its various functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For instance, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| O-H (alcohol) | Stretching | 3600-3200 (broad) | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (aliphatic) | Stretching | 2980-2850 | Strong |
| C=C (aromatic) | Stretching | 1600, 1475 | Strong |
| C-O (ether) | Asymmetric Stretching | 1250-1200 | Moderate |
| C-O (alcohol) | Stretching | 1050-1000 | Moderate |
| C-Cl | Stretching | 800-600 | Strong |
Intermolecular Interactions
The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. A broad band in the 3600-3200 cm⁻¹ region is indicative of intermolecular hydrogen bonding between the hydroxyl groups of the benzyl alcohol moieties. In dilute solutions in a non-polar solvent, a sharper "free" O-H stretching band at higher wavenumbers might be observed.
Computational and Theoretical Chemistry Studies on 3 Chloro 4 Propan 2 Yloxyphenyl Methanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular properties. These methods can elucidate the electronic environment of a molecule, which is key to understanding its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of moderate size. DFT calculations can determine the optimized geometry, electronic structure, and spectroscopic properties of molecules like (3-Chloro-4-propan-2-yloxyphenyl)methanol.
Studies on analogous compounds, such as 3-Chloro-4-hydroxybenzaldehyde (B1581250), provide a framework for what could be expected. In such molecules, the distribution of electron density is heavily influenced by the substituents on the phenyl ring. The chlorine atom acts as an electron-withdrawing group through induction, while the oxygen of the propan-2-yloxy group acts as an electron-donating group through resonance. This interplay governs the molecule's reactivity.
DFT calculations typically involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. videleaf.com A smaller gap suggests higher reactivity.
For a molecule like this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the ether group, which are the most electron-rich areas. The LUMO, conversely, would be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom.
Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge distribution, revealing the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. ucc.edu.gh
Table 1: Predicted Electronic Properties of a Structurally Similar Compound (3-Chloro-4-hydroxybenzaldehyde) from DFT Calculations This table presents hypothetical data based on typical DFT calculation results for analogous molecules to illustrate the type of information generated.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Computational chemistry is instrumental in mapping out reaction pathways and identifying transition states. rsc.org For this compound, this could involve modeling reactions such as the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid. osti.govunipa.itnih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a proposed reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational modeling can compare different possible mechanisms to determine the most likely pathway. For instance, in the oxidation of benzyl (B1604629) alcohols, computational studies can help elucidate the role of the catalyst and the nature of the reactive intermediates. osti.govnih.gov A Hammett analysis, which correlates reaction rates with substituent effects, can be computationally modeled to substantiate proposed mechanisms involving charge buildup in the transition state. acs.org
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not rigid; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.
For this compound, key rotations would occur around the C-O bonds of the propan-2-yloxy group and the C-C bond connecting the methanol group to the phenyl ring. Studies on similar molecules like substituted anisoles and phenols show that the orientation of the alkoxy group relative to the ring is influenced by steric and electronic effects. rsc.orgacs.org The planar conformation, where the alkyl group is in the plane of the benzene (B151609) ring, is often favored for anisole (B1667542) itself, but steric hindrance from adjacent substituents can force it into a non-planar arrangement. rsc.org
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the hills corresponding to the energy barriers for interconversion.
Table 2: Hypothetical Relative Energies of Key Conformations for this compound This table is illustrative, based on general principles of conformational analysis for similar structures.
| Conformer Description | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar (isopropyl group syn to Cl) | 0° | 1.5 |
| Planar (isopropyl group anti to Cl) | 180° | 2.0 |
| Perpendicular | 90° | 0.0 (Global Minimum) |
| Staggered (methanol group) | 60° | 0.2 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are often performed on isolated molecules in the gas phase, reactions and biological processes typically occur in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in a solvent environment. nih.gov
MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. aps.orgrsc.org For this compound, simulations in an aqueous environment would show water molecules forming hydrogen bonds with the hydroxyl group and the ether oxygen. These interactions can stabilize certain conformations over others and influence the molecule's reactivity. The choice of solvent can significantly impact conformational preferences, with polar solvents potentially stabilizing different structures than non-polar solvents. nih.govrsc.org
Ligand-Based and Structure-Based Computational Design Approaches for Derivatives
Computational methods are a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for designing derivatives of this compound that could act as inhibitors or modulators of a specific biological target.
The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "score" that estimates the binding affinity. nih.gov Docking studies on structurally related chlorophenols and their derivatives have been used to explore their potential as enzyme inhibitors. mdpi.comnih.gov For example, these studies can identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or ether groups and amino acid residues in the receptor, or hydrophobic interactions involving the chlorinated phenyl ring. The results can guide the design of new derivatives with improved binding affinity and selectivity.
Table 3: Example Molecular Docking Results for a Hypothetical Derivative This table illustrates typical output from a molecular docking study against a hypothetical protein target.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -7.8 | Tyr123, Ser234, Phe345 |
| Derivative B | -8.5 | Tyr123, Ser234, Leu346 |
| This compound | -6.9 | Tyr123, Phe345 |
Research on this compound in Computational Chemistry Remains Undisclosed
Despite the growing application of computational methods in drug discovery, specific research focusing on the chemical compound this compound and its derivatives in the context of computational and theoretical chemistry is not publicly available. A thorough review of scientific literature and chemical databases reveals a significant gap in knowledge regarding the use of this particular molecule in advanced computational studies such as pharmacophore modeling and virtual screening for the identification of novel chemical entities.
Pharmacophore modeling is a widely utilized computational approach in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov This technique, coupled with virtual screening, allows for the rapid and cost-effective screening of large compound libraries to identify potential drug candidates. nih.govtaylorandfrancis.com These methods are instrumental in modern drug discovery, aiding in the identification of lead compounds and the optimization of their biological activity. nih.govmpg.de
Virtual screening can be broadly categorized into structure-based and ligand-based approaches. taylorandfrancis.com Structure-based methods rely on the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov In contrast, ligand-based methods are employed when the target structure is unknown and utilize the structural information of known active molecules to build a pharmacophore model. mdpi.com
The process of virtual screening has been successfully applied to identify inhibitors for a variety of biological targets. For instance, it has been used to discover novel inhibitors for enzymes such as sirtuin 2 (SIRT2) and 6-phosphogluconate dehydrogenase, which are potential drug targets for various diseases. nih.govnih.gov These studies often involve screening large chemical databases and prioritizing compounds for further experimental testing based on their predicted binding affinity and interaction with the target. rsc.orgmdpi.com
While the principles of pharmacophore modeling and virtual screening are well-established, their specific application to this compound has not been documented in accessible research. The existing information on this compound is largely limited to its basic chemical properties and availability from commercial suppliers. There are no published studies detailing the development of pharmacophore models based on this scaffold or its use in virtual screening campaigns to discover new biologically active molecules.
The absence of such research indicates that the potential of this compound as a scaffold for designing new therapeutic agents remains largely unexplored within the public domain of computational chemistry. Future research initiatives would be necessary to elucidate its pharmacophoric features and to screen for novel derivatives with potential therapeutic applications.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
(3-Chloro-4-propan-2-yloxyphenyl)methanol as a Building Block in Complex Molecule Synthesis
The presence of a reactive benzylic alcohol, combined with the specific substitution pattern on the phenyl ring, makes this compound a valuable precursor for a wide range of chemical transformations. The hydroxyl group can be readily oxidized to an aldehyde or converted into a good leaving group, while the aromatic ring can participate in various coupling reactions, enabling its incorporation into more elaborate structures.
Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of therapeutic agents. This compound serves as a key starting material for the synthesis of aniline (B41778) and benzaldehyde (B42025) derivatives, which are critical intermediates for building various heterocyclic systems.
Pyrimidines: The synthesis of 2,4-disubstituted pyrimidine (B1678525) scaffolds, which are central to many kinase inhibitors, often involves a sequential nucleophilic aromatic substitution reaction starting from a di-chloropyrimidine. nih.govnih.gov A key step in this process is the reaction with a substituted aniline. This compound can be converted into the corresponding aniline, 3-chloro-4-(propan-2-yloxy)aniline, through a sequence of nitration followed by reduction. This aniline can then be coupled with a molecule like 2,4-dichloropyrimidine (B19661) to form the core of a diverse library of pyrimidine-based compounds. nih.gov
Oxadiazoles and Thiadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings can be achieved through the cyclization of acylhydrazone precursors. The aldehyde derivative, obtained by the oxidation of this compound, is a perfect starting point. This aldehyde can be condensed with an acid hydrazide to form an acylhydrazone, which can then undergo oxidative cyclization using various reagents to yield the desired 2,5-disubstituted oxadiazole or thiadiazole ring bearing the 3-chloro-4-(propan-2-yloxy)phenyl moiety.
While specific examples of this compound in the total synthesis of natural products are not extensively documented, its role in the multi-step synthesis of highly significant bioactive compounds is well-established, particularly in the development of targeted cancer therapies. Its structure represents a key fragment of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The synthesis of Ceritinib and its analogues involves the coupling of a complex pyrimidine core with an aniline derivative that is directly prepared from precursors like this compound. This highlights its function as a crucial building block in the assembly of complex, non-natural, yet highly potent, bioactive molecules.
Scaffold Diversity and Analogue Generation for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how chemical structure correlates with biological activity. The defined substitution pattern of this compound makes it an ideal scaffold for generating focused libraries of analogues to probe these relationships.
The 3-chloro-4-isopropoxyphenyl moiety is a critical component of several potent tyrosine kinase inhibitors. In the case of Ceritinib, this group binds into a key hydrophobic pocket of the ALK enzyme. By using this compound as a starting point, medicinal chemists can systematically modify the structure to understand the SAR and optimize properties like potency, selectivity, and pharmacokinetic profile. nih.gov
| Compound | Aniline Substitution (R) | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |
|---|---|---|---|
| 14a | 3-fluoroaniline | 8.1 | 14.8 |
| 14b | 3-chloroaniline | 9.6 | 22.1 |
| 14c | 3-bromoaniline | 14.6 | 33.7 |
| 14d | 3-methoxyaniline | 21.8 | 49.6 |
| 14e | 3-ethynylaniline | 11.4 | 31.2 |
| 14f | aniline | 462 | >1000 |
Data synthesized from research on 2-substituted aniline pyrimidine derivatives, illustrating how changes to the aniline component, derivable from precursors like this compound, significantly impact kinase inhibitory activity. nih.gov
Monoamine Oxidase-B (MAO-B) is a key enzyme involved in the degradation of dopamine, and its inhibitors are used in the treatment of Parkinson's disease. nih.govparkinson.org The (3-chloro-4-alkoxyphenyl) scaffold has been identified as a crucial pharmacophore in the development of potent and selective MAO-B inhibitors.
Research into novel Safinamide derivatives has shown that compounds incorporating a 3-chloro-4-(benzyloxy)phenyl group exhibit potent MAO-B inhibitory activity. nih.gov Specifically, the presence of a halogen at the 3-position of the phenyl ring was found to enhance inhibitory activity. This compound provides a direct template for synthesizing analogues to explore the SAR of this specific region. By varying the ether linkage (e.g., replacing benzyl (B1604629) ethers with the smaller isopropoxy group), researchers can fine-tune the inhibitor's interaction with the hydrophobic active site of the MAO-B enzyme, potentially improving both potency and selectivity over the related MAO-A enzyme.
| Compound | Substitution on Benzyl Ether | MAO-B IC₅₀ (nM) |
|---|---|---|
| 35 | 4-fluoro | 9.7 |
| 36 | 3-chloro | 5.1 |
| 37 | 3-(trifluoromethyl) | 3.9 |
Data from Elkamhawy et al. demonstrating the high potency of compounds containing the N-(3-chloro-4-((substituted-benzyl)oxy)phenyl) core, for which this compound is a key analogue building block. nih.gov
Halogenated salicylanilides are an important class of anthelmintic drugs used to control parasitic infestations in livestock. nih.gov A prominent example is Rafoxanide, which contains an N-[3-chloro-4-(4-chlorophenoxy)phenyl] core structure. The synthesis of this and related compounds relies on the availability of substituted anilines like 3-chloro-4-phenoxyaniline. nih.gov
This compound is an excellent building block for generating analogues of these anthelmintic agents. By converting the methanol (B129727) to its corresponding aniline, it can be coupled with salicylic (B10762653) acid derivatives to create a library of compounds. This allows for SAR exploration, specifically investigating how the nature of the ether group at the 4-position (e.g., propan-2-yloxy vs. 4-chlorophenoxy) impacts the compound's efficacy against parasites like Fasciola spp. Such studies are crucial for developing new agents with improved activity or a better resistance profile.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to (3-Chloro-4-propan-2-yloxyphenyl)methanol and its derivatives is a foundational area for future research. Current synthetic approaches often rely on multi-step sequences that may suffer from moderate yields and the generation of undesirable byproducts. Future investigations should prioritize the development of more streamlined and sustainable methods.
Key areas for exploration include:
Enantioselective Synthesis: The benzylic alcohol moiety in the target molecule is a prochiral center, making the development of enantioselective synthetic methods a high priority. The synthesis of individual enantiomers is crucial for investigating their differential biological activities and applications in chiral materials. Future work could focus on the use of chiral catalysts, such as those based on transition metals or organocatalysts, to achieve high enantioselectivity in the reduction of a corresponding ketone precursor.
Biocatalytic Approaches: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Research into the application of ketoreductases for the enantioselective reduction of 3-chloro-4-(propan-2-yloxy)benzaldehyde could provide a green and efficient route to chiral this compound. nih.gov
Photocatalytic and Electrochemical Methods: These emerging synthetic techniques offer mild reaction conditions and unique reactivity patterns. Investigating the photocatalytic or electrochemical reduction of the corresponding aldehyde or carboxylic acid derivative could lead to novel and efficient synthetic pathways. rsc.orgresearchgate.netresearchgate.net
C-H Activation Strategies: Direct functionalization of the aromatic ring through C-H activation could provide a more atom-economical approach to synthesizing derivatives of this compound. Research in this area could lead to the introduction of a wide range of functional groups at various positions on the phenyl ring, bypassing the need for pre-functionalized starting materials.
| Synthetic Approach | Potential Advantages | Research Focus |
| Enantioselective Synthesis | Access to single enantiomers for biological and materials science applications. | Development of chiral catalysts (transition metal and organocatalysts). |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of ketoreductases. |
| Photocatalysis/Electrochemistry | Green and sustainable, unique reactivity. | Optimization of reaction conditions and electrode/catalyst materials. |
| C-H Activation | Atom economy, direct functionalization. | Catalyst development and regioselectivity studies. |
Investigation of Less Explored Reaction Pathways of the this compound Scaffold
The reactivity of the this compound scaffold is largely uncharted territory. A systematic investigation into its behavior under various reaction conditions will be crucial for unlocking its synthetic potential.
Promising areas of investigation include:
Oxidation Chemistry: While the oxidation of benzyl (B1604629) alcohols to aldehydes and carboxylic acids is a well-known transformation, exploring selective and novel oxidation protocols for this specific substrate could be fruitful. This includes the development of catalytic aerobic oxidation methods using green oxidants.
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net Exploring these reactions would enable the synthesis of a diverse library of derivatives with extended conjugation or appended functional groups.
Organocatalysis: The application of organocatalysts to functionalize the benzylic alcohol or the aromatic ring could lead to novel transformations with high selectivity and under mild conditions.
Radical-Mediated Reactions: Investigating the behavior of the this compound scaffold under radical conditions could unveil new reaction pathways for C-C and C-heteroatom bond formation. acs.orgnih.govnih.gov
| Reaction Type | Potential Outcome | Research Focus |
| Oxidation | Selective synthesis of aldehydes, carboxylic acids, or other oxidation states. | Development of green and selective catalytic systems. |
| Cross-Coupling | Synthesis of biaryls, alkynylated derivatives, and aminated compounds. | Optimization of catalyst systems and reaction conditions. |
| Organocatalysis | Enantioselective functionalization and novel transformations. | Design and application of novel organocatalysts. |
| Radical Chemistry | Novel C-C and C-heteroatom bond formations. | Exploration of radical initiation methods and trapping experiments. |
Rational Design of Next-Generation Derivatives based on Computational Insights
Computational chemistry can play a pivotal role in guiding the design and synthesis of novel derivatives of this compound with tailored properties.
Future research should leverage computational tools to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites of reaction and the stereochemical outcomes of various transformations, thus guiding experimental efforts.
Design Molecules with Specific Properties: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with enhanced biological activity or specific material properties. This could involve modifying the substitution pattern on the aromatic ring or altering the nature of the alkoxy group.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of novel reactions, aiding in the optimization of reaction conditions and the development of more efficient catalysts.
Development of Advanced Spectroscopic Probes Utilizing the this compound Core
The substituted phenyl ring of this compound can serve as a core structure for the development of novel spectroscopic probes.
Potential research directions in this area include:
Fluorescent Probes: By introducing fluorogenic moieties through synthetic modifications, it may be possible to develop fluorescent probes for the detection of specific analytes or for imaging applications in biological systems.
NMR and Mass Spectrometry Derivatization Reagents: The benzylic alcohol functionality could be utilized to develop new derivatization agents for enhancing the detection and analysis of other molecules by NMR spectroscopy or mass spectrometry. nih.govresearchgate.netnih.gov
Exploration of New Therapeutic Areas or Materials Science Applications for Derivatives
The true potential of this compound lies in the discovery of novel applications for its derivatives in diverse scientific fields.
Promising avenues for exploration include:
Medicinal Chemistry: The chloro and alkoxy substituents are common features in many biologically active molecules. A systematic derivatization of the this compound scaffold, followed by high-throughput screening, could lead to the discovery of new drug candidates with potential applications in areas such as oncology, infectious diseases, or neuroscience. tsijournals.comnih.gov
Materials Science: The aromatic nature of the core structure suggests potential applications in the development of novel organic materials. Derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or as monomers for the synthesis of functional polymers.
Agrochemicals: The structural features of the molecule are also found in some agrochemicals. Screening of derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the development of new crop protection agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
